2-(5-Amino-7-ethoxytriazolo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
3H-1,2,3-triazolo[4,5-b]pyridin-5-amine,7-ethoxy-3-b-d-ribofuranosyl- is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, and an ethoxy group attached to a ribofuranosyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,3-triazolo[4,5-b]pyridin-5-amine,7-ethoxy-3-b-d-ribofuranosyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable pyridine derivative with azides can lead to the formation of the triazole ring. The ethoxy group and ribofuranosyl moiety are then introduced through subsequent reactions involving specific reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3H-1,2,3-triazolo[4,5-b]pyridin-5-amine,7-ethoxy-3-b-d-ribofuranosyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or pyridine rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
3H-1,2,3-triazolo[4,5-b]pyridin-5-amine,7-ethoxy-3-b-d-ribofuranosyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3H-1,2,3-triazolo[4,5-b]pyridin-5-amine,7-ethoxy-3-b-d-ribofuranosyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of enzymes or receptors and influencing biochemical pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- 1H-1,2,3-Triazolo[4,5-b]pyridine
- 3H-1,2,3-Triazolo[4,5-b]pyridin-3-ol
- 7-Azabenzotriazole
Uniqueness
3H-1,2,3-triazolo[4,5-b]pyridin-5-amine,7-ethoxy-3-b-d-ribofuranosyl- is unique due to its specific structural features, such as the ethoxy group and ribofuranosyl moiety.
Properties
CAS No. |
67505-68-4 |
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Molecular Formula |
C12H17N5O5 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
2-(5-amino-7-ethoxytriazolo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O5/c1-2-21-5-3-7(13)14-11-8(5)15-16-17(11)12-10(20)9(19)6(4-18)22-12/h3,6,9-10,12,18-20H,2,4H2,1H3,(H2,13,14) |
InChI Key |
READXGNLAYZEOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC2=C1N=NN2C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
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